8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Catalog No.
S766596
CAS No.
874776-53-1
M.F
C10H7F3N2O2
M. Wt
244.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine...

CAS Number

874776-53-1

Product Name

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

IUPAC Name

8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

InChI

InChI=1S/C10H7F3N2O2/c1-5-3-2-4-15-6(9(16)17)7(10(11,12)13)14-8(5)15/h2-4H,1H3,(H,16,17)

InChI Key

MBAKSFFHEPDPHB-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)(F)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)(F)F
  • Potential applications based on structure

    The presence of the imidazo[1,2-a]pyridine core structure suggests potential applications in medicinal chemistry. This core structure is found in various biologically active molecules, including some pharmaceuticals. The trifluoromethyl group can also influence the binding properties of a molecule to biological targets []. However, further research is needed to determine the specific activity of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Availability for research

    While some chemical suppliers offer 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, there is no scientific literature readily available detailing its use in published research [, ].

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core structure, which features a methyl group at the 8-position and a trifluoromethyl group at the 2-position. The carboxylic acid functional group is located at the 3-position. This compound is of interest due to its unique structural features that confer specific chemical properties and potential biological activities.

There is no current research available on the specific mechanism of action of 8-Me-2-CF3-IMP-COOH. However, the imidazopyridine core is present in various bioactive molecules, including those targeting kinases, enzymes involved in cellular signaling []. Further research is needed to determine if 8-Me-2-CF3-IMP-COOH possesses similar properties.

Typical for imidazo[1,2-a]pyridines, including:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitutions, which can modify the ring structure.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.
  • Anticancer Activity: Certain imidazo[1,2-a]pyridines have been investigated for their potential in cancer therapy.
  • Enzyme Inhibition: They may act as inhibitors for specific enzymes, contributing to their therapeutic effects.

The specific biological activity of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid requires further investigation to establish its pharmacological profile.

Several synthetic routes have been developed for creating imidazo[1,2-a]pyridines:

  • Catalytic Methods: A dual catalytic system involving flavin and iodine has been reported to facilitate the synthesis of imidazo[1,2-a]pyridines through aerobic oxidative C-N bond formation .
  • One-Pot Reactions: Efficient one-pot reactions using 2-aminopyridines and various carbonyl compounds have been documented .
  • Copper-Catalyzed Reactions: Copper(I)-catalyzed oxidative coupling methods allow for high-yield synthesis under mild conditions .

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.
  • Material Science: Its unique properties may lend themselves to applications in developing functional materials.

The exploration of these applications is ongoing as researchers seek to harness its unique chemical properties.

Interaction studies involving 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules can reveal its mechanism of action.
  • Metabolic Pathways: Investigating how it is metabolized in biological systems can provide insights into its pharmacokinetics and toxicity.

Such studies are crucial for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
6-Chloro-8-methylimidazo[1,2-a]pyridineChlorine at the 6-positionEnhanced antibacterial activity
4-Methylimidazo[1,2-a]pyridineMethyl at the 4-positionKnown carcinogenic properties
7-Trifluoromethylimidazo[1,2-a]pyridineTrifluoromethyl at the 7-positionPotentially lower toxicity

The unique combination of the trifluoromethyl and carboxylic acid groups in 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid sets it apart from these similar compounds, potentially endowing it with distinct biological activities and chemical reactivities.

XLogP3

2.9

Wikipedia

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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